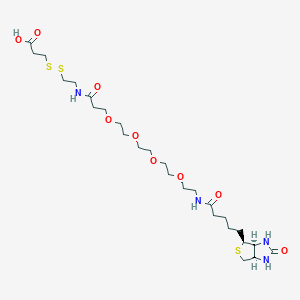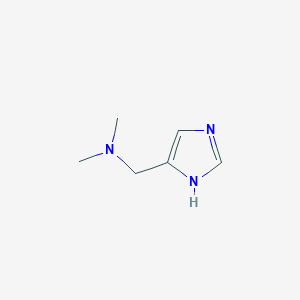
3-Bromo-5-chloro-2-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-phenylpyridine is a chemical compound with the molecular weight of 268.54 . It is a solid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrClN/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2-phenylpyridine is used in a variety of scientific research applications. It is used as a building block in the synthesis of a range of compounds, such as pharmaceuticals, agrochemicals, dyes, and other organic molecules. It is also used as a reagent in the synthesis of a range of other compounds, including heterocyclic compounds, polymers, and organometallic compounds. Additionally, this compound is used in the synthesis of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-5-chloro-2-phenylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
Similar compounds have been reported to act asadenosine triphosphate (ATP) competitive inhibitors of p38α MAP kinase . This suggests that this compound may interact with the ATP binding site of the kinase, thereby inhibiting its activity.
Biochemical Pathways
The p38α MAP kinase plays a crucial role in several biochemical pathways. It is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase by this compound could potentially affect these pathways and their downstream effects.
Result of Action
The inhibition of p38α MAP kinase by this compound could potentially lead to a decrease in the release of pro-inflammatory cytokines . This could have implications for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . Additionally, p38α MAP kinase has been suggested to play a role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-5-chloro-2-phenylpyridine in laboratory experiments is its versatility. It can be used in a variety of reactions to synthesize a range of compounds. Additionally, it is highly reactive, which makes it ideal for use in a variety of laboratory experiments. The main limitation of this compound is its toxicity. It is known to be toxic and should be handled with care when used in laboratory experiments.
Direcciones Futuras
The potential future directions for 3-Bromo-5-chloro-2-phenylpyridine include further research into its biochemical and physiological effects, as well as its use in the synthesis of a range of compounds. Additionally, further research into its toxicity and safety should be conducted. Finally, further research into its use in the synthesis of OLEDs could be conducted.
Métodos De Síntesis
3-Bromo-5-chloro-2-phenylpyridine can be synthesized using a variety of methods. One of the most commonly used methods is the Suzuki-Miyaura coupling reaction. This reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. This method is highly efficient and yields a high yield of the desired product. Other methods of synthesis include the Buchwald-Hartwig amination, the Stille coupling reaction, and the Negishi coupling reaction.
Safety and Hazards
The safety information for 3-Bromo-5-chloro-2-phenylpyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVRDVRYDHDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)







![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)
![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)

